2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester
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Overview
Description
2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester is a chemical compound with the molecular formula C7H12O3S. It is a colorless liquid with a fruity, apple-like odor. This compound is not found in nature and is synthesized for various applications in scientific research and industry .
Preparation Methods
2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester can be prepared through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The reaction conditions include heating the reactants under reflux to ensure complete conversion.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of fragrances and flavoring agents due to its fruity odor.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the oxathiolane ring, which can undergo various chemical transformations .
Comparison with Similar Compounds
2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of this compound.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another ester with a similar structure but different functional groups.
Fructone: A compound with a similar fruity odor used in the fragrance industry.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
33868-62-1 |
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Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-oxathiolan-2-yl)acetate |
InChI |
InChI=1S/C8H14O3S/c1-3-10-7(9)6-8(2)11-4-5-12-8/h3-6H2,1-2H3 |
InChI Key |
GJRZXAUPJGXYBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(OCCS1)C |
Origin of Product |
United States |
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